Cymoxanil-mancozeb mixt.

Description

Evolution and Significance of Fungicide Mixtures in Modern Crop Protection

The use of chemical compounds to control plant diseases dates back to the 17th century with the application of brine and lime to wheat seed to prevent bunt. apsnet.org A pivotal moment in fungicide history was the discovery of the Bordeaux mixture (copper sulfate (B86663) and lime) in 1882, which effectively controlled downy mildew on grapes. apsnet.orgresearchgate.net For a significant period, crop protection relied on inorganic chemicals, often prepared by the users themselves. researchgate.net The 1940s marked the dawn of commercially produced organic fungicides. researchgate.net

The period between 1960 and 1970 was a time of rapid expansion in fungicide research and development, leading to the introduction of widely used protectant fungicides like mancozeb (B1675947). imskolkata.org This era also saw the advent of the first broad-spectrum systemic fungicides. apsnet.orgimskolkata.org However, the development of resistance to single-site fungicides, such as the benzimidazoles, quickly became a major concern. apsnet.org The first case of resistance to benzimidazoles was reported in 1969, just one year after their introduction. apsnet.org

This challenge of fungicide resistance drove the development and adoption of fungicide mixtures. frac.info Combining fungicides with different modes of action emerged as a critical strategy to enhance disease control, broaden the spectrum of activity, and, most importantly, manage resistance. frac.inforesearchgate.netapsnet.org Mixtures can delay the buildup of resistant pathogen populations, thereby extending the effective lifespan of at-risk fungicides. researchgate.netwiley.com This approach is a cornerstone of modern crop protection, ensuring the continued efficacy of valuable chemical tools. apsnet.org

Strategic Rationale for Combining Cymoxanil (B33105) and Mancozeb in Fungicidal Formulations

The combination of cymoxanil and mancozeb is a prime example of a strategically designed fungicide mixture that offers multiple advantages in disease control. jaffer.comindofil.com This formulation unites the distinct and complementary actions of a systemic fungicide (cymoxanil) and a contact fungicide (mancozeb). agsin.combadikheti.com

Mancozeb , a member of the dithiocarbamate (B8719985) group, is a multi-site contact fungicide. jaffer.com It acts on the surface of the plant, forming a protective barrier that prevents fungal spores from germinating and penetrating the plant tissue. badikheti.comagribegri.com Its multi-site action means it disrupts multiple metabolic processes within the fungal cell, making the development of resistance highly unlikely. apsnet.orgjaffer.com Mancozeb is known for its broad-spectrum activity against a wide range of fungal pathogens. agsin.com

Cymoxanil , on the other hand, is a locally systemic fungicide with both protective and curative action. agsin.com It can penetrate the plant tissue and is rapidly absorbed, meaning it cannot be washed off by rain. jaffer.comagrimore.com.pk This allows it to control the disease during the incubation period, even after infection has occurred, a feature often referred to as "kick-back" action. jaffer.comindofil.com Cymoxanil inhibits the synthesis of nucleic acids, amino acids, and other cellular processes in the fungus, and it also inhibits sporulation, which helps to prevent the spread of the disease. jaffer.comindofil.com

The strategic rationale for combining these two fungicides is multifaceted:

Dual Mode of Action: The combination of a contact and systemic fungicide provides comprehensive protection. irfarm.com Mancozeb offers external protection, while cymoxanil works from within the plant. badikheti.comagribegri.com

Broad-Spectrum Control: The mixture is effective against a wide range of diseases, including late blight and downy mildew, on various crops like potatoes, tomatoes, and grapes. jaffer.comagrimore.com.pkkrishibazaar.in

Resistance Management: The inclusion of the multi-site fungicide mancozeb is a key strategy for managing resistance. jaffer.com It helps to protect the single-site action of cymoxanil from the development of resistant fungal strains. apsnet.org

Curative and Protective Action: The formulation can be used both to prevent disease and to control it in its early stages. jaffer.comagsin.com

Synergistic Effects: Research has shown that mixtures of cymoxanil and mancozeb can exhibit synergistic interactions, meaning the combined effect is greater than the sum of their individual effects. This can lead to enhanced disease control. apsnet.orgapsnet.org

Contextual Overview of Fungicide Development and Integrated Disease Management Principles

The development of fungicides has evolved significantly over the past century. Early efforts focused on inorganic compounds, but the mid-20th century saw a surge in the discovery of synthetic organic fungicides. apsnet.orgresearchgate.net This led to more effective disease control and higher crop yields. apsnet.org However, the widespread use of single-site fungicides brought the challenge of resistance to the forefront, necessitating a more strategic approach to their deployment. apsnet.orgapsnet.org

Modern fungicide development is driven by the need for products that are not only effective but also have favorable safety profiles and fit within sustainable agricultural practices. usda.gov This has led to a greater emphasis on understanding the mode of action of fungicides and developing strategies to preserve their efficacy.

This is where the principles of Integrated Disease Management (IDM) become crucial. IDM is a holistic approach that combines multiple strategies to manage plant diseases in an economically and environmentally sound way. apsnet.orgnotesforag.com It is not about eliminating the use of fungicides but rather using them judiciously as part of a broader program. slideshare.net

Key principles of IDM include:

Monitoring and Forecasting: Regular scouting of crops to detect diseases early and using forecasting models to predict disease outbreaks based on weather conditions. notesforag.com

Cultural Practices: Employing practices such as crop rotation, sanitation, and proper irrigation to create an environment less favorable for disease development. justagriculture.in

Host Resistance: Using crop varieties that are genetically resistant to specific diseases. slideshare.netjustagriculture.in

Biological Control: Utilizing beneficial organisms to suppress plant pathogens. justagriculture.in

Chemical Control: The judicious use of fungicides, like the cymoxanil-mancozeb mixture, is a key component. This includes selecting the right fungicide, applying it at the correct time, and rotating fungicides with different modes of action to manage resistance. slideshare.net

The cymoxanil-mancozeb mixture fits perfectly within an IDM framework. Its dual-action and resistance management properties make it a valuable tool for growers aiming for sustainable and effective disease control. jaffer.com By integrating the use of such advanced fungicidal formulations with other IDM tactics, the long-term viability of crop protection strategies can be ensured.

Research Findings on Cymoxanil-Mancozeb Efficacy

| Pathogen | Crop | Key Finding | Source |

|---|---|---|---|

| Phytophthora infestans (Late Blight) | Potato | The mixture of mancozeb and cymoxanil was highly effective and synergistic in controlling phenylamide-resistant isolates of the late blight fungus in field trials. | apsnet.org |

| Phytophthora infestans (Late Blight) | Potato | Two- and three-way mixtures including cymoxanil and mancozeb were more effective than expected, exhibiting strong synergistic interaction in controlling metalaxyl-resistant isolates. | apsnet.org |

| Peronospora destructor (Downy Mildew), Alternaria porri (Purple Blotch), and Stemphylium Blight | Onion | Field studies showed that cymoxanil + mancozeb WP significantly reduced the disease severity of downy mildew, purple blotch, and Stemphylium blight compared to other treatments. | researchgate.net |

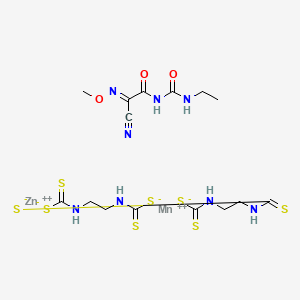

Properties

CAS No. |

63665-25-8 |

|---|---|

Molecular Formula |

C15H22MnN8O3S8Zn |

Molecular Weight |

739.2 g/mol |

IUPAC Name |

zinc;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;2*+2/p-4/b11-5+;;;; |

InChI Key |

UZVNCLCLJHPHIF-NOJKMYKQSA-J |

Isomeric SMILES |

CCNC(=O)NC(=O)/C(=N/OC)/C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Canonical SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |

Origin of Product |

United States |

Mechanisms of Fungicidal Action of Cymoxanil Mancozeb Mixt.

Mechanistic Basis of Cymoxanil's Fungicidal Activity

Cymoxanil (B33105) is recognized for its unique mode of action, which includes post-infection curative capabilities. sipcam-oxon.comzenithcropsciences.com It rapidly penetrates plant tissues, making it rainfast and capable of halting disease progression even after infection has initiated. jaffer.comallpesticides.comnaclind.com

Inhibition of Fungal Biosynthetic Pathways (Nucleic Acids, Amino Acids)

Cymoxanil disrupts critical biosynthetic processes within fungal cells. jaffer.commankindag.comgrowpak.store Research indicates that it inhibits the synthesis of essential macromolecules, including nucleic acids (RNA and DNA) and amino acids. jaffer.commankindag.comgrowpak.storemedchemexpress.com This interference with the fundamental building blocks of the cell halts fungal growth and development. medchemexpress.com Specifically, studies on Phytophthora infestans have shown that cymoxanil significantly affects the synthesis of DNA and RNA. medchemexpress.com

Disruption of Specific Cellular Processes and Sporulation

The fungicidal activity of cymoxanil extends to the disruption of various cellular processes and, notably, the inhibition of sporulation. indofil.comindofil.comindiamart.comkalgudi.comekisanzone.com By preventing fungi from producing spores, cymoxanil effectively curtails the spread of the disease to healthy plant tissues. indofil.combehnmeyer.com It also disrupts the formation of haustoria, the specialized structures that fungi use to absorb nutrients from plant cells, further impeding disease progression. allpesticides.com

Characteristics of Locally Systemic and Translaminar Movement within Plant Tissues

A key feature of cymoxanil is its locally systemic and translaminar movement. sipcam-oxon.comnaclind.comindofil.comgujaratpesticides.com Upon application, it is rapidly absorbed by the plant and can move within the leaf to protect areas that were not directly sprayed. allpesticides.comnaclind.comgujaratpesticides.com This translaminar action, moving from one side of the leaf to the other, ensures thorough protection of the plant tissue. sipcam-oxon.comnaclind.comgujaratpesticides.com This rapid penetration and translocation mean it cannot be easily washed off by rain. jaffer.comgrowpak.storeagrimore.com.pk

Multi-Site Fungicidal Action of Mancozeb (B1675947)

Mancozeb is a broad-spectrum, non-systemic, contact fungicide that provides a protective barrier on the plant surface. pomais.comwikipedia.orgagrogreat.com Its effectiveness stems from its multi-site mode of action, which makes the development of resistant fungal strains highly unlikely. pomais.comagrogreat.commda.state.mn.us

Inactivation of Sulfhydryl Groups in Fungal Enzymes

The primary mechanism of mancozeb's fungicidal activity involves the inactivation of sulfhydryl (-SH) groups in the amino acids and enzymes of fungal cells. jaffer.comindofil.comagrimore.com.pkwikipedia.orgtaylorandfrancis.com When exposed to air and water, mancozeb is converted to an isothiocyanate, which is the active toxicant. indofil.comkalgudi.combehnmeyer.com This compound reacts with and inactivates the sulfhydryl groups, leading to a widespread disruption of enzymatic functions within the fungus. taylorandfrancis.comapsnet.orgwaterquality.gov.au

Interference with Key Metabolic Processes (Lipid Metabolism, Respiration, ATP Production)

By inactivating essential enzymes, mancozeb interferes with at least six different key biochemical processes within the fungal cell's cytoplasm and mitochondria. apsnet.orgresearchgate.net This disruption affects critical metabolic functions, including lipid metabolism, respiration, and the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. jaffer.commankindag.comagrimore.com.pkwikipedia.orgtaylorandfrancis.com The inability to produce sufficient energy ultimately leads to the death of the fungal cell and prevents spore germination. allpesticides.comresearchgate.net

Fungicidal Action Summary

| Fungicide | Mode of Action | Key Processes Disrupted |

|---|---|---|

| Cymoxanil | Locally Systemic & Curative | Inhibition of nucleic acid and amino acid synthesis; Disruption of sporulation. jaffer.commankindag.comgrowpak.storemedchemexpress.comindofil.comindofil.comindiamart.comkalgudi.comekisanzone.com |

| Mancozeb | Contact & Multi-Site | Inactivation of sulfhydryl groups in enzymes; Interference with lipid metabolism, respiration, and ATP production. jaffer.comindofil.comagrimore.com.pkwikipedia.orgtaylorandfrancis.comapsnet.orgresearchgate.net |

Chemical Compounds Mentioned

| Compound Name |

|---|

| Cymoxanil |

| Mancozeb |

| Isothiocyanate |

| Ethylene (B1197577) bisiothiocyanate sulfide (B99878) (EBIS) |

| Ethylene bisiothiocyanate (EBI) |

| Adenosine triphosphate (ATP) |

| Maneb |

Protective Film Formation on Plant Surfaces

Mancozeb's primary role in the mixture is that of a protective, non-systemic fungicide. wikipedia.org Upon application, it forms a protective barrier on the surface of plant tissues. allpesticides.comallpesticides.comagrogreat.compomais.com This film acts as a physical shield, preventing fungal spores from germinating and penetrating the host plant. agrogreat.combigpesticides.com The effectiveness of this protective layer is contingent on achieving thorough coverage during application and its ability to withstand environmental factors like rain. allpesticides.com

The fungicidal activity of mancozeb is multi-sited, meaning it disrupts several metabolic processes within fungal cells simultaneously. wikipedia.orgagrogreat.compomais.com It interferes with enzymes containing sulfhydryl groups, which are crucial for cellular respiration, lipid metabolism, and the production of adenosine triphosphate (ATP). wikipedia.org This broad-spectrum attack makes it difficult for fungi to develop resistance. agrogreat.com

Elucidation of Synergistic Interactions within the Mixture

The enhanced efficacy of the cymoxanil-mancozeb mixture is attributed to the synergistic interaction between the two active ingredients. This means that the combined effect of the two fungicides is greater than the sum of their individual effects.

Theoretical Frameworks for Fungicide Synergism

Fungicide synergism can be understood through several theoretical models. One common approach is the use of the Wadley method or Abbott's formula to calculate a synergy ratio. researchgate.netapsnet.org If the observed effect of the mixture is greater than the expected additive effect of the individual components, the interaction is considered synergistic. apsnet.org This enhanced activity can lead to a reduction in the required concentrations of each fungicide without compromising control. apsnet.org

Quantitative Assessment of Synergistic Effects in Pathogen Control

Research has quantitatively demonstrated the synergistic effects of cymoxanil and mancozeb against various plant pathogens. For instance, studies on Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, have shown significant synergistic interactions. researchgate.netnih.govapsnet.org

A study on the preventive activity against Phytophthora infestans found that a 1:8 mixture of cymoxanil and mancozeb exhibited a synergy ratio of 2.01, indicating a strong synergistic effect. nih.gov Other research has also confirmed that mixtures of cymoxanil and mancozeb are more effective at controlling both metalaxyl-sensitive and -resistant strains of P. infestans than the individual components alone. apsnet.org

**Table 1: Synergistic Effect of Cymoxanil and Mancozeb Mixtures on *Phytophthora infestans***

| Fungicide/Mixture | Ratio | Target Pathogen Strain | Synergy Ratio (SR) | Reference |

| Cymoxanil + Mancozeb | 1:8 | Phytophthora infestans | 2.01 | nih.gov |

| Cymoxanil + Mancozeb | 4:1 | Metalaxyl-Sensitive P. infestans | >1 | apsnet.org |

| Cymoxanil + Mancozeb | 4:1 | Metalaxyl-Resistant P. infestans | >1 | apsnet.org |

Impact of Component Ratios and Application Methods on Synergism

The degree of synergism between cymoxanil and mancozeb is significantly influenced by the ratio of the two components in the mixture and the method of application.

Research has shown that the synergy levels are highly dependent on the component ratio. apsnet.org For example, against Phytophthora infestans, a 1:8 ratio of cymoxanil to mancozeb was found to be optimal for preventive activity, exhibiting a higher synergy ratio compared to other tested ratios ranging from 1:1 to 1:10. nih.gov Similarly, another study highlighted that the synergy level for oxadixyl (B1677826) and mancozeb mixtures against P. infestans peaked at a 1:7 ratio. apsnet.org

Application methods also play a crucial role. Synergism can be significantly decreased if the components are applied separately with time intervals between applications. researchgate.net Conversely, combining different application types, such as a soil drench with one component and a foliar spray with the other, can result in a high level of synergism. researchgate.net For instance, a soil drench of oxadixyl followed by a spray of mancozeb resulted in a synergy ratio of 6.4 against P. infestans. apsnet.org This demonstrates that the fungicides can be spatially separated and still produce a synergistic effect at the site of infection. apsnet.org Studies on Phytophthora cajani in pigeonpea also found that combinations of application methods like seed treatment with a soil drench, or a soil drench with a foliar spray, were effective in controlling the disease. icrisat.orgicrisat.org

Advanced Efficacy Assessments in Plant Disease Management

In Vitro Evaluations of Pathogen Inhibition

In vitro studies are fundamental in characterizing the direct antimicrobial properties of a fungicide. For the cymoxanil-mancozeb mixture, these evaluations have focused on its ability to hinder key developmental stages of pathogenic organisms.

The cymoxanil-mancozeb mixture has demonstrated significant inhibitory effects on the mycelial growth of various plant pathogens. In studies against Phytophthora infestans, the causal agent of late blight, a cymoxanil (B33105) (8%) + mancozeb (B1675947) (72%) formulation was second only to dimethomorph (B118703) in limiting mycelial growth, showing a radial growth of 43.00 mm compared to 85.73 mm in the untreated control. chemijournal.comresearchgate.net An increasing concentration of the fungicide mixture corresponded to a greater inhibition of mycelial growth, with concentrations between 200-500 µg/ml achieving over 90% inhibition. chemijournal.comresearchgate.net

Similarly, against Phytophthora cajani, cymoxanil + mancozeb effectively inhibited mycelial growth. mdpi.com Against the stem rot pathogen Sclerotium rolfsii, the cymoxanil + mancozeb mixture was found to be highly effective, achieving 100% inhibition of mycelial growth in vitro. phytojournal.com For the soft rot pathogen Pythium aphanidermatum, the mixture resulted in a mean inhibition of 72.17%. ijcmas.com However, its efficacy can be pathogen-dependent, as studies on dry root rot caused by Macrophomina phaseolina found the cymoxanil + mancozeb mixture to be less effective than other fungicides, with a 55.55% inhibition at a 500 ppm concentration. ijcmas.com

Table 1: In Vitro Mycelial Growth Inhibition by Cymoxanil-Mancozeb

| Pathogen | Observation | Source |

|---|---|---|

| Phytophthora infestans | Radial growth of 43.00 mm (control: 85.73 mm) | chemijournal.comresearchgate.net |

| Sclerotium rolfsii | 100% mycelial growth inhibition | phytojournal.com |

| Pythium aphanidermatum | 72.17% mean inhibition | ijcmas.com |

| Macrophomina phaseolina | 55.55% inhibition at 500 ppm | ijcmas.com |

The cymoxanil-mancozeb mixture demonstrates significant activity against the reproductive stages of oomycetes, including sporangial development and zoospore germination. In evaluations against Phytophthora cajani, this mixture was found to be effective in inhibiting sporangial development, following closely behind formulations containing metalaxyl-M or metiram. mdpi.comicrisat.orgicrisat.org Specifically, cymoxanil + mancozeb showed maximum inhibition of sporangial development when the fungicide was present in the media for 20 hours. mdpi.comicrisat.org The mixture also significantly impacted zoospore formation and germination. mdpi.comicrisat.org

Studies on Phytophthora infestans revealed that cymoxanil + mancozeb significantly reduced the germination ability of sporangia. chemijournal.comresearchgate.net It was among the most effective systemic fungicides tested, with a sporangia germination rate of 37.00% compared to 80.66% in the untreated control. researchgate.net At concentrations of 200-500 µg/ml, it, along with other fungicides, almost completely restricted sporangial germination. chemijournal.com

Table 2: Inhibition of Sporangial and Zoospore Stages by Cymoxanil-Mancozeb

| Pathogen | Stage | Key Finding | Source |

|---|---|---|---|

| Phytophthora cajani | Sporangial Development | Significant inhibition, particularly with prolonged exposure. | mdpi.comicrisat.orgicrisat.org |

| Phytophthora cajani | Zoospore Germination | Significantly affected germination and encystment. | mdpi.comicrisat.org |

| Phytophthora infestans | Sporangial Germination | Reduced germination to 37.00% (control: 80.66%). | researchgate.net |

The potency of a fungicide is scientifically quantified by its half-maximal effective concentration (EC50) and minimal inhibitory concentration (MIC). The EC50 value represents the concentration required to inhibit 50% of the pathogen's growth, while the MIC is the lowest concentration that prevents any visible growth.

For Phytophthora cajani, the cymoxanil + mancozeb mixture was determined to have an EC50 value of 8.23 µg/mL for mycelial inhibition. mdpi.comicrisat.org The MIC for the same pathogen was 60 µg/mL. mdpi.com In studies monitoring the sensitivity of Phytophthora infestans to cymoxanil, the average EC50 values for populations from various provinces ranged from 0.17 to 0.18 µg·mL⁻¹. sciopen.com These values indicate a high level of intrinsic activity against the mycelial growth of these pathogens.

Table 3: EC50 and MIC Values for Cymoxanil-Mancozeb

| Pathogen | Parameter | Value | Source |

|---|---|---|---|

| Phytophthora cajani | EC50 (Mycelial Inhibition) | 8.23 µg/mL | mdpi.comicrisat.org |

| MIC | 60 µg/mL | mdpi.com | |

| Phytophthora infestans | Average EC50 | 0.17-0.18 µg·mL⁻¹ | sciopen.com |

Controlled Environment Efficacy against Oomycete Pathogens

Evaluations in controlled environments, such as greenhouses, bridge the gap between in vitro data and field performance. These studies assess the fungicide's effectiveness on live plants where factors like host-pathogen interaction and fungicide distribution on the plant surface come into play.

The cymoxanil-mancozeb mixture has been shown to be effective in controlling late blight on potato and tomato plants in controlled settings and field trials. In studies on potted potato plants, a mixture of mancozeb and cymoxanil (in a 4:1 ratio) was efficient in controlling metalaxyl-resistant (MR) isolates of P. infestans. apsnet.org Field trials have consistently demonstrated the high efficacy of cymoxanil-mancozeb formulations. A 72% WP formulation (cymoxanil 8% + mancozeb 64%) provided control efficacy between 81.5% and 87.1% against potato late blight. sciopen.com This performance was significantly higher than that of a mefenoxam-mancozeb mixture in areas with phenylamide resistance. sciopen.com

Alternating sprays of mancozeb with a cymoxanil + mancozeb mixture resulted in one of the best-performing treatments, recording a low mean disease severity of 7.30% and the highest tuber yield. icar.org.in Other studies have confirmed that cymoxanil (8%) + mancozeb (64%) is highly effective for controlling foliar blight, acting as an excellent prophylactic and curative treatment. walshmedicalmedia.comresearchgate.net In tomatoes, a formulation of cymoxanil and mancozeb (Curzate M) was among the most effective fungicides, reducing disease incidence to 15.38% compared to 68.31% in the untreated control. dergipark.org.tr

Table 4: Efficacy of Cymoxanil-Mancozeb against Phytophthora infestans

| Host Crop | Key Finding | Source |

|---|---|---|

| Potato | 81.5% - 87.1% control efficacy in field trials. | sciopen.com |

| Potato | Effective against metalaxyl-resistant isolates on potted plants. | apsnet.org |

| Potato | Spray schedule reduced disease severity to 7.30%. | icar.org.in |

| Tomato | Reduced disease incidence to 15.38% (control: 68.31%). | dergipark.org.tr |

The cymoxanil (8%) + mancozeb (64%) combination fungicide has been evaluated for its efficacy against cucumber downy mildew, caused by Pseudoperonospora cubensis. In multi-year field trials, this combination was found to be significantly effective in reducing the disease and increasing yield compared to untreated controls. icar.org.inresearchgate.net Pooled data analysis from these trials showed that the cymoxanil-mancozeb mixture significantly reduced the Percent Disease Index (PDI) to 22.02, compared to a PDI of 33.59 in the untreated control, and produced the highest yield. icar.org.inresearchgate.net In other trials, this mixture, known as Curzate M-8, recorded a significantly lower PDI of 13.48% compared to 47.60% in untreated plots, and achieved the highest cucumber yield. researchgate.net These results underscore the fungicide's effectiveness in managing this economically important disease in cucurbits. apsnet.org

Table 5: Efficacy of Cymoxanil-Mancozeb against Pseudoperonospora cubensis

| Host Crop | Key Finding (Percent Disease Index - PDI) | Source |

|---|---|---|

| Cucumber | Reduced PDI to 22.02 (control: 33.59). | icar.org.inresearchgate.net |

| Cucumber | Reduced PDI to 13.48% (control: 47.60%). | researchgate.net |

Efficacy against other Phytophthora and Alternaria Species (e.g., P. cajani, P. nicotianae, A. tomatophila)

The cymoxanil-mancozeb mixture has demonstrated notable efficacy against a range of Phytophthora and Alternaria species beyond the commonly cited pathogens.

In studies on pigeonpea, the combination of cymoxanil and mancozeb was effective in reducing the progression and symptoms of Phytophthora cajani. mdpi.com Research indicated that this mixture, along with others, can inhibit the post-infection activity of the fungus at the seedling stage. mdpi.com Specifically, cymoxanil + mancozeb was found to be effective in inhibiting the mycelial growth of P. cajani, with a half-maximal effective concentration (EC50) of 8.23 µg/mL. icrisat.orgcabidigitallibrary.org It also had a significant impact on the formation of sporangia and zoospores. mdpi.comicrisat.orgcabidigitallibrary.org

Against Phytophthora nicotianae, the cause of black shank in tobacco and buckeye rot in tomatoes, the cymoxanil-mancozeb mixture has shown significant inhibitory effects. In vitro studies revealed that cymoxanil + mancozeb could achieve 100% inhibition of mycelial growth at certain concentrations. ijcmas.comimskolkata.org Field trials have also confirmed its effectiveness in reducing the incidence of diseases caused by P. nicotianae. ijcmas.comscribd.com For instance, in one study, the application of cymoxanil + mancozeb significantly reduced the incidence of black shank in tobacco. ijcmas.com

The mixture has also been evaluated against Alternaria tomatophila, a causal agent of early blight in tomatoes. In vitro experiments demonstrated that cymoxanil + mancozeb completely inhibited the mycelial growth of this pathogen. researchgate.net While it did not entirely prevent conidial germination, it was among the most effective products tested. researchgate.net Field studies have also supported the efficacy of this mixture in managing Alternaria blight. researchgate.net

Field-Scale Performance and Yield Protection

Analysis of Protective and Curative Fungicidal Actions

The cymoxanil-mancozeb mixture exhibits both protective and curative fungicidal actions, a combination that contributes to its effectiveness in field applications. zenithcropsciences.comagsin.comhighyieldsagro.comzagro.com.mmzagro.comzenithcropsciences.com

The protective action is primarily attributed to mancozeb, a broad-spectrum, non-systemic fungicide that forms a protective barrier on the plant surface. jaffer.comirfarm.com This barrier prevents fungal spores from germinating and penetrating the plant tissue. zenithcropsciences.comzenithcropsciences.com Mancozeb acts on multiple sites within fungal cells, disrupting various metabolic processes, which makes the development of resistance less likely. jaffer.com

Cymoxanil provides the curative and systemic activity. agsin.comzagro.com.mmzagro.com It can penetrate plant tissues rapidly and is not easily washed off by rain. jaffer.comagrimore.com.pk Once inside the plant, cymoxanil can control diseases during the incubation period, even after infection has occurred, and prevent the appearance of symptoms. jaffer.comagrimore.com.pk It works by inhibiting the synthesis of nucleic acids and other essential cellular processes in fungi. jaffer.comagrimore.com.pk This dual-action mechanism, combining the external protection of mancozeb with the internal curative power of cymoxanil, provides robust disease control. zenithcropsciences.comzenithcropsciences.com

Assessment of Broad-Spectrum Disease Control

The combination of cymoxanil and mancozeb provides broad-spectrum control against a variety of fungal diseases in numerous crops. zenithcropsciences.comhighyieldsagro.com This efficacy stems from the complementary modes of action of the two active ingredients. Mancozeb, as a multi-site contact fungicide, is effective against a wide range of fungal pathogens. highyieldsagro.comzagro.com Cymoxanil, with its systemic and curative properties, specifically targets Oomycete fungi. zagro.com.mmzagro.com

This mixture is widely used to manage diseases such as late blight (Phytophthora infestans) and downy mildew in crops like potatoes, tomatoes, grapes, and cucumbers. irfarm.comagrimore.com.pk Its application extends to controlling various other fungal and bacterial diseases, including leaf spots and other blights. highyieldsagro.com The broad-spectrum nature of the cymoxanil-mancozeb mixture makes it a valuable tool for integrated disease management programs, helping to control multiple pathogens with a single product. zenithcropsciences.comhighyieldsagro.com

Quantitative Impact on Disease Incidence and Crop Yield

Field studies have consistently demonstrated the quantitative impact of the cymoxanil-mancozeb mixture on reducing disease incidence and increasing crop yield.

In potato crops affected by late blight (Phytophthora infestans), the application of cymoxanil + mancozeb has led to significant reductions in disease incidence and severity. icar.org.in One study found that prophylactic sprays of this mixture resulted in 100% disease control and the highest tuber yield of 73.20 q/ha. iosrjournals.org Another investigation reported up to 95.34% disease control and a yield of 23.65 tons/ha. walshmedicalmedia.com Further research showed that a spray schedule involving cymoxanil + mancozeb resulted in the least disease severity and the highest tuber yield, reaching up to 21.68 t/ha. icar.org.in

In tomato crops, this mixture has also proven effective. It significantly reduced the severity of late blight and led to higher fruit yields, statistically comparable to other effective fungicide programs. cabidigitallibrary.org

Studies on onion crops have shown that cymoxanil + mancozeb significantly reduces the severity of downy mildew, purple blotch, and Stemphylium blight, with corresponding increases in yield. researchgate.net

The following table summarizes findings from various studies on the impact of cymoxanil-mancozeb on disease incidence and yield.

Table 1: Impact of Cymoxanil-Mancozeb on Disease Incidence and Crop Yield

| Crop | Disease | Key Findings | Reference(s) |

|---|---|---|---|

| Potato | Late Blight (Phytophthora infestans) | Least disease incidence (12.50) and severity (3.06) under specific tillage and residue management. | icar.org.in |

| Potato | Late Blight (Phytophthora infestans) | 100% disease control with prophylactic sprays, leading to a maximum yield of 73.20 q/ha. | iosrjournals.org |

| Potato | Late Blight (Phytophthora infestans) | Up to 95.34% disease control and a yield of 23.65 ton/ha. | walshmedicalmedia.com |

| Potato | Late Blight (Phytophthora infestans) | Yield increases ranging from 13.92% to 18.54% in field trials. | gdaas.cn |

| Onion | Downy Mildew, Purple Blotch, Stemphylium Blight | Significant reduction in Per cent Diseases Index (PDI) and yields of up to 10.50 t/ha. | researchgate.netresearchgate.net |

| Tomato | Late Blight (Phytophthora infestans) | Lower disease severity and higher fruit yield, comparable to other leading fungicides. | cabidigitallibrary.org |

Comparative Field Studies with Monocomponent Fungicides and Alternative Mixtures

Comparative field studies have provided valuable insights into the performance of the cymoxanil-mancozeb mixture relative to single-component fungicides and other combinations.

In trials on potato late blight, cymoxanil 8% + mancozeb 64% was found to be one of the most effective fungicides, both as a prophylactic and curative treatment, when compared to mancozeb 75% and metalaxyl (B1676325) 8% + mancozeb 64%. iosrjournals.org It provided superior protection and resulted in the highest tuber yield. iosrjournals.org Another study concluded that cymoxanil 8% + mancozeb 64% was the best fungicide for prophylactic use against late blight, outperforming a metalaxyl-mancozeb mixture. walshmedicalmedia.com When used in a curative strategy, a combination of cymoxanil-mancozeb with hexaconazole (B1673136) showed the best results. walshmedicalmedia.comiomcworld.org

Research has also highlighted the synergistic interaction between cymoxanil and mancozeb, which enhances their efficacy, particularly against metalaxyl-resistant strains of Phytophthora infestans. apsnet.org In comparative trials, mixtures containing cymoxanil were more effective in controlling both metalaxyl-sensitive and -resistant isolates than mixtures without it. apsnet.org

In tomato late blight management, a mixture of cymoxanil and mancozeb demonstrated lower disease severity and produced higher fruit yields, performing on par with a fluopicolide (B166169) + propamocarb (B29037) hydrochloride mixture. cabidigitallibrary.org

The following table presents a comparison of cymoxanil-mancozeb with other fungicides from various field studies.

Table 2: Comparative Efficacy of Cymoxanil-Mancozeb against Other Fungicides

| Crop | Target Pathogen | Comparator Fungicide(s) | Key Comparative Findings | Reference(s) |

|---|---|---|---|---|

| Potato | Phytophthora infestans | Dimethomorph, Metalaxyl + Mancozeb, Mancozeb | Cymoxanil + Mancozeb was the most effective as both a prophylactic and curative treatment, resulting in the highest yield. | iosrjournals.org |

| Potato | Phytophthora infestans | Metalaxyl + Mancozeb, Hexaconazole | Cymoxanil + Mancozeb was superior for prophylactic use. In combination with Hexaconazole, it was best for curative action. | walshmedicalmedia.comiomcworld.orgresearchgate.net |

| Potato | Phytophthora infestans | Metalaxyl + Mancozeb, Oxadixyl (B1677826) + Mancozeb | Cymoxanil-containing mixtures were more effective against both metalaxyl-sensitive and -resistant strains. | apsnet.org |

| Tomato | Phytophthora infestans | Fluopicolide + Propamocarb hydrochloride | Cymoxanil + Mancozeb showed statistically similar performance in reducing disease severity and increasing yield. | cabidigitallibrary.org |

| Onion | Downy Mildew, Purple Blotch, Stemphylium Blight | Mancozeb, Metiram + Pyraclostrobin, Zineb | Cymoxanil + Mancozeb was either matching or superior in performance to the other treatments. | researchgate.net |

Mechanisms and Management of Fungicide Resistance

Pathogen Resistance Mechanisms to Fungicides in General Context

Pathogens have evolved sophisticated mechanisms to counteract the effects of fungicides. These can be broadly categorized into alterations at the fungicide's target site and various biochemical and physiological detoxification pathways.

The most common mechanism of fungicide resistance involves modifications to the specific cellular component that the fungicide is designed to inhibit. zagro.compomais.com This can occur through several means:

Target Gene Mutations: A primary mechanism is the alteration of the fungicide's target site through mutations in the gene that codes for the target protein. pomais.comjaffer.com These mutations can reduce the binding affinity of the fungicide to its target, rendering it less effective. For instance, a single-gene mutation can lead to a significant decrease in sensitivity to site-specific fungicides. chicocrop.com

Target Gene Overexpression: Another strategy employed by pathogens is the overexpression or duplication of the gene encoding the target protein. jaffer.com This leads to an increased production of the target protein, requiring a higher concentration of the fungicide to achieve the same level of inhibition.

Target Protein Modification: Fungi can also develop resistance by modifying the target protein in a way that maintains its biological function but prevents the fungicide from binding effectively. pomais.com

These alterations are heritable, meaning they can be passed on to subsequent generations, leading to the establishment of resistant populations in the field. jaffer.com

In addition to target site alterations, pathogens can develop resistance through mechanisms that prevent the fungicide from reaching its target at a toxic concentration. These non-target site mechanisms are often more complex and can involve multiple genes. zenithcropsciences.com

Key detoxification pathways include:

Increased Efflux Pump Activity: Fungi possess transport proteins, such as ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, that can actively pump fungicides out of the cell before they can reach their target site. jaffer.comzenithcropsciences.com Overexpression of the genes encoding these efflux pumps is a common non-target site resistance mechanism. jaffer.com

Metabolic Detoxification: Pathogens can metabolize fungicides into less toxic compounds through enzymatic action. zagro.comfarmersguide.co.ukokstate.eduokstate.eduepa.gov This process, often involving enzymes like cytochrome P450 monooxygenases and esterases, can effectively neutralize the fungicide. agrohelpcare.co.in

Reduced Uptake: In some cases, resistant strains may have a reduced ability to absorb the fungicide, preventing it from accumulating to toxic levels within the cell. zagro.comchicocrop.com

Stress Response Pathways: Fungi can activate stress response pathways that help them cope with the toxic effects of fungicides, contributing to a transient and non-inheritable form of resistance. indofil.com

Table 1: Overview of Fungicide Resistance Mechanisms

| Mechanism Category | Specific Mechanism | Description |

|---|---|---|

| Target Site Alterations | Target Gene Mutations | Changes in the gene sequence leading to a modified target protein with reduced fungicide binding. |

| Target Gene Overexpression | Increased production of the target protein, requiring higher fungicide concentrations for inhibition. | |

| Target Protein Modification | Alteration of the target protein structure that hinders fungicide binding while maintaining its function. | |

| Detoxification Pathways | Increased Efflux Pump Activity | Active transport of the fungicide out of the fungal cell. |

| Metabolic Detoxification | Enzymatic breakdown of the fungicide into non-toxic metabolites. | |

| Reduced Uptake | Decreased absorption of the fungicide by the fungal cell. | |

| Stress Response Pathways | Activation of cellular pathways that mitigate the toxic effects of the fungicide. |

Dynamics of Resistance Development in Field Populations

The development of fungicide resistance in a field is an evolutionary process driven by the selection pressure exerted by fungicide applications. jaffer.com The dynamics of this process are influenced by both spatial and temporal factors, as well as a variety of biological and agronomic variables.

Monitoring the frequency and distribution of resistant individuals within a pathogen population is essential for effective resistance management. This involves both spatial and temporal tracking of resistance phenotypes.

Phenotyping: This foundational method involves isolating live fungi from diseased plant tissues and testing their ability to grow in the presence of different fungicide concentrations. mankindag.com This allows for the classification of individuals as sensitive, reduced-sensitive, or resistant. mankindag.com Detached leaf assays can also be used for rapid phenotyping of some pathogens. zagro.com

Genotyping: Once the genetic basis of resistance is understood, molecular techniques can be employed to detect specific resistance-conferring mutations directly from fungal DNA extracted from lab cultures or infected plant material. mankindag.com Techniques like digital PCR and nanopore sequencing offer high-throughput and quantitative analysis of resistance allele frequencies. mankindag.commda.state.mn.us

Monitoring programs that track resistance over large geographical areas and across multiple growing seasons can provide valuable insights into the spread and evolution of resistance, allowing for the timely adjustment of control strategies. pomais.comchicocrop.com Spatial analysis within a single field can also reveal patterns of resistance, such as clustering, which can inform localized management practices. okstate.edu

The rate at which fungicide resistance develops in a field population is influenced by a combination of factors related to the fungicide, the pathogen, and agronomic practices.

Fungicide-Related Factors:

Mode of Action: Fungicides with a single-site mode of action are generally at a higher risk for resistance development than multi-site inhibitors. jaffer.comjindunchemistry.com

Frequency and Rate of Application: Repeated applications of the same fungicide or fungicides with the same mode of action exert strong selection pressure, favoring the survival and reproduction of resistant individuals. indofil.comjindunchemistry.com The application rate can also play a role, particularly in the development of quantitative resistance. jaffer.com

Pathogen-Related Factors:

Reproductive Capacity: Pathogens that produce a large number of spores and have short generation times have a higher potential for rapid resistance development due to the increased probability of mutations arising. jindunchemistry.com

Genetic Variability: The presence of sexual recombination can accelerate the spread of resistance genes within a population. jindunchemistry.com The initial frequency of resistant individuals in the natural population also influences how quickly resistance becomes widespread. jaffer.com

Agronomic Factors:

Disease Pressure: High disease pressure increases the size of the pathogen population, thereby increasing the likelihood that resistant mutants will be present and selected for. okstate.edu

Cropping Practices: Monoculture, susceptible crop varieties, and other practices that favor disease development can increase reliance on fungicides and, consequently, the risk of resistance. okstate.edu

Strategic Role of Cymoxanil-Mancozeb Mixt. in Resistance Management

The combination of cymoxanil (B33105) and mancozeb (B1675947) in a single product represents a valuable tool for managing fungicide resistance, particularly against oomycete pathogens like late blight and downy mildew. indofil.combiorxiv.org This mixture leverages the distinct modes of action of its two active ingredients to provide effective and sustainable disease control.

Mancozeb: The Multi-Site Inhibitor: Mancozeb is a broad-spectrum, contact fungicide with a multi-site mode of action. pomais.commda.state.mn.us It disrupts multiple biochemical processes within fungal cells by interfering with enzymes containing sulfhydryl groups. jaffer.commda.state.mn.us This multi-site activity makes the development of resistance to mancozeb highly unlikely, as it would require simultaneous mutations at multiple target sites. okstate.edumda.state.mn.us As such, mancozeb is considered a low-risk fungicide for resistance development and serves as an excellent partner in resistance management programs. jaffer.commda.state.mn.us

Cymoxanil: The Locally Systemic Partner: Cymoxanil is a locally systemic fungicide with both protective and curative properties. zagro.commankindag.com It penetrates plant tissues and can inhibit the growth of the pathogen even after infection has initiated. jaffer.comjindunchemistry.com Its mode of action is the inhibition of nucleic acid synthesis in fungal cells. jaffer.comjindunchemistry.com While it has a specific mode of action, it is different from many other commonly used fungicides, making it a good candidate for rotation or mixture. jindunchemistry.com

The Synergy of the Mixture: The combination of cymoxanil and mancozeb offers several advantages for resistance management:

Dual Modes of Action: The presence of two distinct modes of action in a single application makes it much more difficult for pathogens to develop resistance. essencechem.com Any individuals that might be resistant to cymoxanil are likely to be controlled by mancozeb, and vice versa.

Built-in Resistance Management: The inclusion of the low-risk, multi-site fungicide mancozeb helps to protect the efficacy of the higher-risk, single-site cymoxanil. farmersguide.co.uk

Broad-Spectrum Control: The mixture provides control against a wide range of fungal diseases. mankindag.comawiner.com

Field trials have demonstrated the efficacy of cymoxanil-mancozeb mixtures in controlling diseases like potato late blight, even in areas where resistance to other fungicides is present. sciopen.com Studies have also shown that this combination can be effective against downy mildew in various crops. researchgate.netresearchgate.net

Efficacy against Fungicide-Resistant Pathogen Strains (e.g., Metalaxyl-Resistant P. infestans)

The combination of cymoxanil and mancozeb has demonstrated significant efficacy in controlling pathogen strains that have developed resistance to other single-site fungicides, most notably metalaxyl-resistant Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. Metalaxyl (B1676325), a phenylamide fungicide, was highly effective upon its introduction, but its single-site mode of action led to the rapid development of resistant pathogen populations.

Research has shown that cymoxanil-containing mixtures can effectively manage late blight even in areas where metalaxyl resistance is widespread. For instance, field trials have indicated that the control efficacy of a cymoxanil-mancozeb wettable powder (WP) against potato late blight was significantly higher than that of a mefenoxam-mancozeb mixture in regions with known metalaxyl resistance. One study found that cymoxanil-mancozeb 72% WP provided 81.5%-87.1% control efficacy, compared to 61.8%-69.3% for the mefenoxam-mancozeb formulation.

Studies on isolates of P. infestans have confirmed cymoxanil's activity irrespective of the pathogen's sensitivity to metalaxyl. While isolates resistant to metalaxyl (MR) show poor control with phenylamide fungicides, mixtures containing cymoxanil provide robust control against both metalaxyl-sensitive (MS) and MR isolates. In vitro evaluations of a dominant clonal lineage of P. infestans (EC-1) in Peru, which is known to be resistant to metalaxyl-M, found no evidence of resistance to cymoxanil. The half-maximal effective concentration (EC50) values for cymoxanil remained low, indicating its continued effectiveness. This makes the cymoxanil-mancozeb mixture a valuable alternative for growers facing challenges with phenylamide-resistant pathogen populations.

Table 1: Comparative Efficacy of Fungicide Mixtures against Potato Late Blight

| Fungicide Mixture | Active Ingredients | Control Efficacy (%) | Pathogen Resistance Context |

|---|---|---|---|

| Cymoxanil-Mancozeb 72% WP | Cymoxanil, Mancozeb | 81.5 - 87.1 | Effective in areas with high metalaxyl resistance. |

| Mefenoxam-Mancozeb 68% WG | Mefenoxam, Mancozeb | 61.8 - 69.3 | Reduced efficacy in areas with high metalaxyl resistance. |

Contribution of Multi-Site Action (Mancozeb) to Delaying Resistance

A key component of the mixture's anti-resistance properties is mancozeb. Classified by the Fungicide Resistance Action Committee (FRAC) under Group M, mancozeb is a multi-site contact fungicide. Its mode of action involves interfering with multiple biochemical processes within the fungal cell by inactivating sulfhydryl groups in various amino acids and enzymes. This disruption affects the fungal cell's cytoplasm and mitochondria, impacting lipid metabolism, respiration, and the production of adenosine (B11128) triphosphate (ATP).

Because mancozeb acts on numerous metabolic sites, the probability of a pathogen developing resistance through a single gene mutation is extremely low. This multi-site activity is a cornerstone of fungicide resistance management. When tank-mixed or pre-formulated with single-site fungicides like cymoxanil, mancozeb helps protect the partner fungicide from the rapid development of resistance. The constant pressure from the multi-site inhibitor makes it significantly more difficult for pathogen populations to adapt and overcome the single-site component. Therefore, mancozeb is considered a low-risk fungicide and an ideal partner in mixtures to prolong the effective lifespan of higher-risk, single-site fungicides.

Integration into Anti-Resistance Strategies (e.g., Rotations, Mixtures)

To sustainably manage fungal diseases and combat resistance, the cymoxanil-mancozeb mixture is integrated into broader Integrated Pest Management (IPM) programs that emphasize anti-resistance strategies. The two primary strategies are the use of mixtures and the rotation of fungicides with different modes of action.

Mixtures : As detailed above, formulating cymoxanil with the multi-site fungicide mancozeb is a primary anti-resistance strategy. This approach ensures that the pathogen is targeted by two different mechanisms of action simultaneously. Theoretical and empirical models suggest that mixing a high-risk fungicide with a low-risk, multi-site partner is one of the most effective tactics to reduce the selection pressure for resistance. This strategy helps to delay the "takeover time," which is the period it takes for the resistant portion of a pathogen population to reach a critical level.

Rotations : In addition to using pre-formulated mixtures, growers are advised to rotate the cymoxanil-mancozeb product with fungicides from different FRAC groups. This alternation of chemistries prevents the repeated exposure of the pathogen population to the same mode of action over a growing season. Continuous use of any single mode of action increases the selection pressure and accelerates resistance development. An effective rotation program might involve applying the cymoxanil-mancozeb mixture and then switching to a fungicide with a completely different target site for the subsequent application, before potentially returning to the mixture later in the season, depending on label restrictions. Limiting the number of applications of any single mode of action, including cymoxanil, to a few times per season is a recommended practice. Both tank-mixing and rotation are considered effective methods for resistance management.

Methodologies for Fungicide Resistance Surveillance

Monitoring the sensitivity of pathogen populations to fungicides is essential for early detection of resistance and for making informed decisions on disease management strategies. Surveillance relies on both biological (in vitro) and molecular assays.

In Vitro Sensitivity Assays for Resistance Detection

In vitro (laboratory-based) sensitivity assays are a fundamental tool for detecting and quantifying fungicide resistance. These methods involve exposing the target pathogen to varying concentrations of a fungicide in a controlled environment to determine its susceptibility.

A common method is the mycelial growth inhibition test . In this assay, pathogen isolates are grown on a culture medium amended with a range of fungicide concentrations. The concentration that inhibits fungal growth by 50% (EC50) is then calculated. A significant increase in the EC50 value of a field isolate compared to a known sensitive baseline isolate indicates a shift towards resistance. For example, monitoring of P. infestans populations for cymoxanil sensitivity has used this method to track resistance dynamics over several years and across different regions.

Other relevant bioassays include:

Leaf Disc Bio-assay : This method involves placing pathogen inoculum on leaf discs that have been treated with different fungicide concentrations. The development of the disease is then assessed to determine the fungicide's efficacy.

Oospore Germination Assay : This technique has been used to quantify the sensitivity of Plasmopara viticola (grape downy mildew) populations to cymoxanil. It provides valuable information on the baseline sensitivity of the pathogen population at the beginning of a season.

Sporangial Assay : This assay also measures the sensitivity of P. viticola and can be used during the growing season to monitor for shifts in resistance.

Table 2: Common In Vitro Assays for Fungicide Resistance Surveillance

| Assay Type | Methodology | Primary Metric | Application Example |

|---|---|---|---|

| Mycelial Growth Inhibition | Pathogen grown on fungicide-amended agar. | EC50 (Effective Concentration for 50% inhibition). | Monitoring cymoxanil sensitivity in P. infestans. |

| Leaf Disc Bio-assay | Treated leaf discs are inoculated and disease is assessed. | Level of disease control at various concentrations. | Assessing multi-fungicide resistance in P. viticola. |

| Oospore Germination Assay | Oospores are exposed to fungicide and germination is measured. | EC50 for germination inhibition. | Quantifying cymoxanil sensitivity in Italian P. viticola populations. |

Molecular Approaches for Characterizing Resistance Alleles

Molecular diagnostics offer a rapid and precise alternative to biological assays for detecting resistance, provided the genetic basis of resistance is known. These methods typically identify specific mutations, such as single nucleotide polymorphisms (SNPs), in the target gene that confer resistance.

While the precise molecular mechanism and target site for cymoxanil resistance are not as clearly defined as for other fungicides, the approaches used for other chemistries illustrate the methodologies that would be applied. For many single-site fungicides, resistance is linked to a point mutation in the gene encoding the target protein. For example:

QoI Fungicides : Resistance in pathogens like P. viticola is often due to a G143A mutation in the cytochrome b (cytb) gene.

CAA Fungicides : Resistance in P. viticola is conferred by G1105S or G1105V mutations in the cellulose synthase 3 gene (CesA3).

Molecular tools like Polymerase Chain Reaction (PCR) and its variants are at the core of these detection methods. Techniques such as allele-specific PCR or quantitative PCR (qPCR) can be designed to specifically detect and quantify the frequency of resistance alleles within a pathogen population from a field sample. More advanced techniques like droplet digital PCR (ddPCR) offer even higher sensitivity for detecting mutations at very low frequencies.

Although the specific resistance alleles for cymoxanil are not yet widely targeted by routine molecular diagnostics, ongoing research into its mode of action may provide future targets. A 2024 study suggested that cymoxanil's mechanism may involve the inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for RNA synthesis. If resistance develops through mutations in the gene encoding this enzyme, it would pave the way for the development of specific molecular assays to monitor for cymoxanil resistance alleles.

Environmental Behavior and Degradation Pathways

Degradation Kinetics and Pathways in Agroecosystems

The degradation of cymoxanil (B33105) and mancozeb (B1675947) in the environment is a complex process influenced by abiotic and biotic factors. The following sections explore the specific pathways of photodegradation, hydrolysis, and microbial action on these two compounds.

Photodegradation and Hydrolysis of Cymoxanil

Cymoxanil is susceptible to degradation through both photodegradation and hydrolysis, with the rate and pathway being highly dependent on environmental conditions such as pH and the presence of light.

Photodegradation:

In aqueous environments, cymoxanil undergoes rapid photodegradation. epa.gov Studies have shown a half-life of 1.8 days in a pH 5 buffer when exposed to a xenon arc light source, which is significantly faster than its degradation in the dark. chemicalbook.com The major photoproducts identified in these studies include 3-ethyl-4-(methoxyamino)-2,5-dioxo-4-imidazolidinecarbonitrile and 1-ethyl-imidazolidinetrione 5-(O-methyloxime). chemicalbook.com On soil surfaces, however, the photodegradation of cymoxanil is considerably slower, with a reported half-life of 25.3 days. epa.gov

Hydrolysis:

The hydrolysis of cymoxanil is heavily influenced by the pH of the surrounding medium. epa.gov It is relatively stable in acidic conditions, with a half-life of 148 days at pH 5. chemicalbook.com However, its degradation accelerates in neutral and alkaline conditions. epa.gov At pH 7, the half-life is approximately 34 hours, and at pH 9, it decreases dramatically to just 31 minutes. epa.govchemicalbook.com

The hydrolysis of cymoxanil proceeds through multiple competing pathways. One major pathway involves the initial cyclization of the molecule to form 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime). researchgate.net Another significant pathway is the direct cleavage of the amide bond to yield cyano(methoxyimino)acetic acid. researchgate.net A third, minor pathway leads to the formation of 3-ethyl-4-(methoxyimino)-2,5-dioxo-4-imidazolidinecarbonitrile, which then rapidly transforms into 1-ethyl-5-(methoxyimino)-2,4-imidazoline-2,4-dione. researchgate.netnih.gov Ultimately, all these degradation pathways can lead to the formation of oxalic acid. researchgate.netnih.gov

The following table summarizes the hydrolysis half-lives of cymoxanil at different pH values:

Hydrolysis Half-life of Cymoxanil

| pH | Half-life | Reference |

|---|---|---|

| 5 | 148 days | chemicalbook.com |

| 7 | 34 hours | epa.govchemicalbook.com |

| 9 | 31 minutes | epa.govchemicalbook.com |

Microbial Degradation of Mancozeb and its Transformation Products in Soil

Mancozeb, an ethylenebisdithiocarbamate (EBDC) fungicide, undergoes rapid degradation in soil, primarily through microbial activity. This process leads to the formation of several transformation products, with ethylenethiourea (B1671646) (ETU) being a key metabolite of concern.

Mancozeb itself has a short half-life in soil, often reported to be around 1 to 2.9 days. mda.state.mn.ustandfonline.com Its degradation is attributed to both chemical and biological processes, with specific bacteria, such as Bacillus species, being isolated for their ability to break down the fungicide. researchgate.net Some studies have shown that certain bacterial strains, like Pseudomonas aeruginosa and Rhizobium pusense, can degrade 95-100% of mancozeb in soil within a 10-day period. jazindia.com Fungi, such as Trichoderma harzianum, have also demonstrated the ability to reduce mancozeb residues in soil. smujo.id

The primary and most studied transformation product of mancozeb is ethylenethiourea (ETU). ETU is formed through the decomposition of mancozeb and is more stable and mobile than the parent compound. researchgate.netwaterquality.gov.au The degradation of ETU in soil is also microbially mediated and can be quite rapid, with reported half-lives ranging from 1.5 hours to 2.5 days under favorable conditions. tandfonline.comresearchgate.net In some soils, 78% of applied ETU was found to degrade within 3 days. tandfonline.comresearchgate.net

ETU is further degraded by soil microorganisms into ethyleneurea (EU) and then to ethylenediamine (B42938) and carbon dioxide. acs.orgoup.comoup.com The half-life of EU in soil has been reported to be around 4.8 days. tandfonline.com Other minor degradation products of mancozeb include hydantoin (B18101) and glycine. mda.state.mn.usnih.gov

The following table presents the soil half-lives of mancozeb and its primary transformation products:

Soil Half-life of Mancozeb and its Transformation Products

| Compound | Half-life (in days) | Reference |

|---|---|---|

| Mancozeb | 1-2.9 | mda.state.mn.ustandfonline.com |

| Ethylenethiourea (ETU) | 0.06-2.5 | tandfonline.comresearchgate.net |

| Ethyleneurea (EU) | 4.8 | tandfonline.com |

Identification and Characterization of Transformation Products

The degradation of cymoxanil and mancozeb results in the formation of various metabolites, the persistence and concentration of which are influenced by environmental factors.

Analysis of Metabolite Formation and Persistence

Cymoxanil Metabolites:

In soil, cymoxanil degrades into several metabolites. The major soil metabolites identified are IN-U32045 and IN-W3595, with maximum occurrences of 24.7% and 10.1% of the applied radioactivity, respectively. wiley.com Minor metabolites such as IN-KQ960 and IN-JX915 have also been detected. wiley.com In plants, cymoxanil is metabolized into naturally occurring compounds, most notably glycine. chemicalbook.comnih.govrayfull.com

Mancozeb Metabolites:

The primary degradation product of mancozeb is ethylenethiourea (ETU). researchgate.netoup.com ETU is more persistent and mobile than mancozeb. waterquality.gov.au ETU itself degrades to ethyleneurea (EU). acs.orgoup.com In one study, the concentration of EU increased in the soil for the first 3 days after application, paralleling the decrease in ETU concentration, before it began to degrade. tandfonline.com Other degradation products of mancozeb that have been identified include ethylene (B1197577) bis isothiocyanate (EBIS) and hydantoin. mda.state.mn.usnih.gov

The persistence of these metabolites varies. While mancozeb degrades very quickly, ETU can persist for a longer period, though its degradation is still relatively rapid in microbially active soils. tandfonline.comresearchgate.net EU has a slightly longer half-life than ETU. tandfonline.com

Influence of Environmental Variables on Degradation Rates

Cymoxanil:

The degradation of cymoxanil is significantly influenced by pH and temperature. As previously noted, hydrolysis is much faster in alkaline conditions than in acidic or neutral conditions. epa.govchemicalbook.com Temperature also plays a crucial role; an increase of 10°C can decrease the hydrolysis half-life by a factor of approximately 5. researchgate.netnih.gov The presence of light accelerates the degradation of cymoxanil in water. chemicalbook.com In soil, the degradation rate of cymoxanil has been observed to be dependent on soil pH, with slower degradation occurring at lower pH values. wiley.com The addition of organic matter, such as spent mushroom substrate, to soil can increase the dissipation of cymoxanil, likely by enhancing microbial activity. csic.es

Mancozeb:

The degradation of mancozeb is affected by pH, temperature, and light. waterquality.gov.auresearchgate.net Degradation is generally faster at lower pH, higher temperatures, and in the presence of light. waterquality.gov.auresearchgate.net The microbial degradation of its primary metabolite, ETU, is highly dependent on temperature, with a notable increase in degradation rates as temperature rises. researchgate.netoup.com The presence of microorganisms is critical for the degradation of both mancozeb and ETU in soil; under sterile conditions, degradation is significantly slower. researchgate.netoup.com For instance, the decomposition of ETU under abiotic conditions was found to be less than 5% of the degradation observed under biotic conditions. oup.com

The following table summarizes the influence of key environmental variables on the degradation of cymoxanil and mancozeb:

Influence of Environmental Variables on Degradation

| Compound | Environmental Variable | Effect on Degradation Rate | Reference |

|---|---|---|---|

| Cymoxanil | pH | Increases with increasing pH (hydrolysis) | epa.govchemicalbook.com |

| Temperature | Increases with increasing temperature | researchgate.netnih.gov | |

| Light | Increases in aqueous environments | chemicalbook.com | |

| Mancozeb | pH | Increases at lower pH | waterquality.gov.auresearchgate.net |

| Temperature | Increases with increasing temperature | waterquality.gov.auresearchgate.net | |

| Light | Increases degradation | waterquality.gov.auresearchgate.net | |

| Ethylenethiourea (ETU) | Microbial Activity | Significantly increases degradation | researchgate.netoup.com |

| Temperature | Increases microbial degradation | researchgate.netoup.com |

Advanced Analytical Methodologies for Residue Quantification

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical to isolate the target analytes from interfering matrix components and to concentrate them to levels suitable for instrumental detection.

The extraction of cymoxanil (B33105) and mancozeb (B1675947) residues from plant and soil samples involves tailored protocols to ensure high recovery and sample cleanliness.

For cymoxanil in soil, a common method involves extracting samples with a mixture of acetone (B3395972) and an ammonium (B1175870) acetate (B1210297) buffer (pH 4.5). epa.gov This pH control is crucial as cymoxanil is unstable in alkaline (pH > 7) or strongly acidic (pH < 3) conditions. epa.gov Following extraction, the acetone is removed, and the remaining aqueous extract is cleaned up using solid-phase extraction (SPE) with a C18 cartridge. epa.gov In plant matrices, acetonitrile (B52724) is a frequently used extraction solvent. researchgate.net The extraction process can be optimized by adjusting the sample-to-solvent ratio and extraction time; for instance, studies on other antimicrobials have shown that a 1:20 sample-to-solvent ratio and a 60-minute shaking time can yield the highest recoveries. mdpi.com A widely adopted approach for various pesticides, including fungicides, in plant materials is the QuEChERS (Quick, Easy,Cheap, Effective, Rugged, and Safe) method, which utilizes acetonitrile for extraction followed by a cleanup step using sorbents like primary secondary amine (PSA). frontiersin.orgnih.govnih.gov

Mancozeb, along with other dithiocarbamates, presents a unique challenge due to its insolubility and instability. Analysis is therefore performed by measuring the amount of carbon disulfide (CS₂) released upon acid hydrolysis. researchgate.netnih.govscholarsresearchlibrary.com For sample preparation, residues are subjected to reaction with stannous chloride in hydrochloric acid. nih.gov The liberated CS₂ is then trapped in a solvent such as isooctane (B107328) for subsequent analysis. nih.govscholarsresearchlibrary.com

A comparison of extraction methods for plant and soil samples is detailed below.

| Analyte | Matrix | Extraction Solvent/Reagent | Cleanup Technique | Key Findings | Citations |

| Cymoxanil | Soil | Acetone / 100 mM Ammonium Acetate Buffer (pH 4.5) | C18 Solid-Phase Extraction (SPE) | Recoveries ranged from 76% to 110%. epa.gov | epa.govepa.gov |

| Cymoxanil | Agricultural Crops | Acetonitrile | Liquid-liquid partition and silica (B1680970) gel column chromatography | Recoveries ranged from 79.6% to 107.6%. researchgate.net | researchgate.net |

| Cymoxanil | Cucumber | Acetonitrile | QuEChERS (NaCl partitioning) | Average recoveries were 96%–101%. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |

| Mancozeb | Fruits & Vegetables | Stannous Chloride / Hydrochloric Acid | Headspace trapping of CS₂ in isooctane | The method quantifies mancozeb by measuring released CS₂. Recoveries were 75-104%. nih.gov | researchgate.netnih.gov |

For the analysis of residues in water, different strategies are employed to handle the lower complexity of the matrix compared to soil or plants.

Cymoxanil determination in water can be achieved by extracting large volume samples (e.g., 1.0 L) using solid-phase extraction (SPE) on cartridges like Strata X, with recoveries reported to be over 85%. researchgate.net An alternative approach for water samples is direct extraction with a solvent like dichloromethane. fssai.gov.in For mancozeb, derivatization is necessary. The commercial formulation containing cymoxanil and mancozeb can be prepared for analysis by dissolving it in a water-acetonitrile solution. ahievran.edu.tr

| Analyte | Extraction Method | Key Parameters | Citations |

| Cymoxanil | Solid-Phase Extraction (SPE) | 1.0 L water sample passed through Strata X cartridge. | researchgate.net |

| Cymoxanil | Liquid-Liquid Extraction | Direct extraction with dichloromethane. | fssai.gov.in |

High-Resolution Chromatographic and Spectrometric Techniques

Following extraction and cleanup, high-resolution instrumental techniques are used for the separation, identification, and quantification of the target residues.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective determination of pesticide residues.

For cymoxanil, LC-MS/MS methods provide high sensitivity and specificity. researchgate.netresearchgate.net A typical analysis uses a C18 column with a mobile phase consisting of acetonitrile and an aqueous solution containing a modifier like formic acid or ammonium formate (B1220265). frontiersin.orgfrontiersin.org Detection is performed in positive ion mode using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. frontiersin.orgfrontiersin.org This technique has been successfully applied to determine cymoxanil in various crops with limits of quantification (LOQ) as low as 0.01 mg/kg. frontiersin.orgfrontiersin.org

Direct analysis of mancozeb by LC-MS/MS is difficult. However, methods have been developed that involve a derivatization step. For instance, mancozeb can be methylated using dimethyl sulfate (B86663), and the resulting derivative is then analyzed by UPLC-MS/MS. researchgate.net This approach, combined with a modified QuEChERS extraction, allows for sensitive detection in fruit matrices. researchgate.net LC-MS/MS is also the most reliable technique for determining ethylenethiourea (B1671646) (ETU), a major degradation product of mancozeb. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is the standard technique for the analysis of mancozeb and other dithiocarbamate (B8719985) fungicides. researchgate.netnih.govscholarsresearchlibrary.com The method relies on the acidic hydrolysis of mancozeb to produce carbon disulfide (CS₂), a volatile compound well-suited for GC analysis. researchgate.netnih.gov The liberated CS₂ is typically analyzed using a GC-MS system operating in selected ion monitoring (SIM) mode, which provides the necessary sensitivity and selectivity for residue-level quantification. nih.gov This indirect method has been validated for a wide range of fruit and vegetable matrices, with LOQs reported at or below 40 μg/kg. nih.gov

While less common for the parent compound, GC with a thermionic detector has also been used to determine cymoxanil after extraction and cleanup on a silica gel column. fssai.gov.in

High-performance liquid chromatography with ultraviolet (UV) detection is a robust and widely used method for the routine analysis of cymoxanil. epa.govresearchgate.netresearchgate.net

The method typically employs a reversed-phase C18 or C8 column. epa.govcipac.org Separation is achieved using an isocratic or gradient mobile phase, most commonly a mixture of acetonitrile and water, sometimes with a buffer like ammonium acetate or formate to control pH and improve peak shape. epa.govresearchgate.netresearchgate.net UV detection is performed at a wavelength where cymoxanil exhibits strong absorbance, typically between 240 and 254 nm. epa.govresearchgate.netcipac.org The method has been validated for quantifying cymoxanil in soil, water, and various formulations, with a limit of quantitation in soil established at 0.05 µg/g. epa.govepa.gov

| Technique | Analyte | Column | Mobile Phase | Detection | Key Findings | Citations |

| HPLC-UV | Cymoxanil | Reversed-phase C18/C8 | Acetonitrile / Water (often buffered) | UV at 240-254 nm | Robust method for soil, water, and formulations. LOQ in soil is 0.05 µg/g. | epa.govresearchgate.netcipac.org |

| LC-MS/MS | Cymoxanil | Reversed-phase C18 | Acetonitrile / 0.05% Formic acid in water | ESI+ in MRM mode | Highly sensitive and selective. LOQ in cucumber is 0.01 mg/kg. | frontiersin.orgfrontiersin.org |

| GC-MS | Mancozeb (as CS₂) | Rxi-624Sil MS or similar | Temperature programmed | MS in SIM mode | Standard indirect method. LOQ ≤40 μg/kg in fruits and vegetables. | nih.govscholarsresearchlibrary.com |

Emerging Research Frontiers and Sustainable Application Frameworks

Adaptation of Cymoxanil-Mancozeb Mixt. for Novel Pathogen-Crop Systems

While traditionally used on crops like potatoes, tomatoes, and grapes for diseases such as late blight and downy mildew, the cymoxanil-mancozeb mixture is being evaluated and adapted for a wider range of pathogen-crop systems. zarkhaiz.pkpomais.comdatavagyanik.com This expansion is driven by the need for effective and resistance-managing solutions for diseases affecting other economically significant crops.

Research has demonstrated its efficacy in controlling a complex of diseases in onions (Allium cepa L.). A two-year field study in India investigated the bio-efficacy of a cymoxanil (B33105) 8% + mancozeb (B1675947) 64% wettable powder (WP) formulation against downy mildew (Peronospora destructor), purple blotch (Alternaria porri), and Stemphylium blight. The results showed that the mixture significantly reduced the disease severity for all three pathogens compared to untreated controls and was superior or comparable to other standard fungicides. researchgate.netresearchgate.net

Another emerging application is in the management of Phytophthora blight (Phytophthora cajani) in pigeonpea, a significant pulse crop. In controlled condition studies, cymoxanil + mancozeb was evaluated for its ability to inhibit pathogen growth and infection. While other fungicides showed lower half-maximal effective concentrations (EC50) for mycelial inhibition, cymoxanil + mancozeb was effective in inhibiting sporangial development and reducing disease incidence at the seedling stage, particularly when applied as a seed treatment combined with a soil drench. mdpi.com

The table below summarizes key findings from studies on novel applications.

| Crop | Pathogen(s) | Formulation | Key Findings | Reference(s) |

| Onion (Allium cepa L.) | Downy Mildew (Peronospora destructor), Purple Blotch (Alternaria porri), Stemphylium Blight | Cymoxanil 8% + Mancozeb 64% WP | Significantly reduced the Per cent Disease Index (PDI) for all three diseases over two seasons. Yield was highest with this treatment. | researchgate.netresearchgate.net |

| Pigeonpea (Cajanus cajan) | Phytophthora Blight (Phytophthora cajani) | Cymoxanil + Mancozeb | Effective in inhibiting sporangial development. Seed treatment + soil drench application method showed a disease incidence of 15.8%. | mdpi.com |

| Blackberry (Rubus glaucus) | Powdery Mildew (Sphaerotheca macularis) | Propineb + Cymoxanil | Integrated into a management strategy to control key diseases, though environmental impact was noted as higher than alternative strategies. | scielo.br |

Development of Advanced Formulation Technologies and Delivery Systems

To enhance efficacy, improve user safety, and reduce environmental impact, significant research is underway to develop advanced formulations of cymoxanil-mancozeb and related products. The industry is moving beyond traditional wettable powders (WP) to more sophisticated systems. datavagyanik.comagropages.com